1-Cyclohexene-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-Cyclohexene-1-carboxylic acid derivatives has been explored through various methodologies, highlighting its versatility and potential for functionalization. For instance, biaryl cyclohexene carboxylic acids have been discovered as potent niacin receptor agonists, demonstrating the synthetic utility of cyclohexene carboxylic acid structures in medicinal chemistry (Shen et al., 2010). Additionally, 1-(Trimethoxymethyl) cyclohexene has been synthesized from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide, further showcasing the compound's synthetic accessibility and chemical versatility (Bourke & Collins, 1996).
Molecular Structure Analysis
The molecular structure of 1-Cyclohexene-1-carboxylic acid and its derivatives plays a crucial role in its chemical behavior and applications. Crystallographic studies have provided detailed insights into the conformation of 1-Cyclohexene-1-carboxylic acid residues, revealing that the cyclohexane rings adopt an almost perfect chair conformation, which influences its reactivity and interaction with other molecules (Valle et al., 1988).
Chemical Reactions and Properties
1-Cyclohexene-1-carboxylic acid undergoes a range of chemical reactions, demonstrating its reactivity and potential for further functionalization. For example, bromination and epoxydation reactions have been studied, providing insight into its stereochemical outcomes and the influence of substituents on its reactivity (Bellucci et al., 1972).
Physical Properties Analysis
The physical properties of 1-Cyclohexene-1-carboxylic acid, such as solubility, melting point, and boiling point, are critical for its handling and application in various chemical processes. Research into the crystal structure of 3-oxo-1-cyclohexene-1-carboxylic acid has revealed hydrogen-bonding patterns and ring disorder, which are essential for understanding its physical behavior and interactions in solid and solution states (Barcon et al., 1998).
Chemical Properties Analysis
The chemical properties of 1-Cyclohexene-1-carboxylic acid, including its acidity, reactivity towards nucleophiles and electrophiles, and participation in cycloaddition reactions, are fundamental to its utility in synthetic chemistry. Studies on its reactivity patterns and mechanisms of reaction provide valuable information for the development of new synthetic routes and applications (Ryan et al., 2011).
Scientific Research Applications
Receptor Agonist Research
Biaryl cyclohexene carboxylic acids, including compounds structurally related to 1-cyclohexene-1-carboxylic acid, have been found to act as full and potent niacin receptor (GPR109A) agonists. These compounds, such as MK-6892, have shown excellent receptor activity, good pharmacokinetics across species, clean off-target profiles, and a superior therapeutic window over niacin regarding the free fatty acid (FFA) reduction versus vasodilation in rats and dogs (Shen et al., 2010).
Synthesis of Fluoren-9-ones
1-Cyclohexene-1-carboxylic acid derivatives have been used in the synthesis of fluoren-9-ones, an important class of organic compounds. Ethyl cyclohexene-1-carboxylate, for instance, reacts with various aromatic substrates in the presence of concentrated sulfuric acid to produce fluoren-9-ones, which have been prepared with an alkoxy group in the meta-orientation with respect to the carbonyl group (Ramana & Potnis, 1993).
Methane Fermentation
In the field of anaerobic microbiology, 1-cyclohexene-1-carboxylic acid has been identified as an intermediate in the anaerobic decomposition of benzoic acid during methane fermentation. This decomposition pathway is part of a process utilized by a methanogenic consortium, suggesting a role for 1-cyclohexene-1-carboxylic acid in bioenergy and waste management applications (Keith et al., 1952; Keith et al., 1978).
Metallacyclic Acyl-Carboxylate Studies
Research in organometallic chemistry has explored reactions involving 2-cyclohexene-1,2-dicarboxylic acid-anhydride, a related compound to 1-cyclohexene-1-carboxylic acid. These studies have shown that such compounds react with nickel(0) centers to form nickel(0) complexes and are involved in cross-coupling reactions with alkylhalogenides, indicating their potential in synthesizing complex organic molecules (Fischer et al., 1993).
Pharmaceutical Synthesis
1-Cyclohexene-1-carboxylic acid derivatives have been used in synthesizing functionalized cyclohexene skeletons like (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester. This synthesis utilized ring-closing metathesis and diastereoselective Grignard reactions, illustrating its importance in pharmaceutical chemistry (Cong & Yao, 2006).
properties
IUPAC Name |
cyclohexene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEZJSDUZQOPFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212981 | |
Record name | 1-Cyclohexenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexene-1-carboxylic acid | |
CAS RN |
636-82-8 | |
Record name | 1-Cyclohexene-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexenecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclohexenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclohexene-1-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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